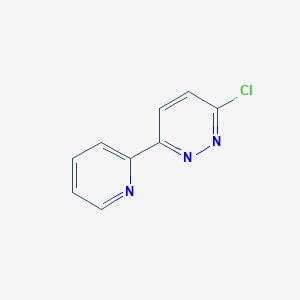

3-Chloro-6-(pyridin-2-yl)pyridazine

概要

説明

3-Chloro-6-(pyridin-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a pyridin-2-yl group at position 4. It is synthesized via chlorination of 6-(pyridin-2-yl)pyridazin-3-ol using POCl₃, yielding a yellow powder with a melting point of 129°C and an Rf value of 0.7 (petroleum ether/ethyl acetate 6:4) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing ligands in coordination chemistry (e.g., europium(III) complexes) and bioactive molecules such as MAO-B inhibitors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(pyridin-2-yl)pyridazine typically involves the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine. This intermediate is then reacted with 3-chloropyridazine under reflux conditions to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

化学反応の分析

Types of Reactions

3-Chloro-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyridazine ring can be oxidized to form pyridazinone derivatives.

Reduction Reactions: The compound can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridazines with functional groups like amino, thiol, or alkoxy groups.

Oxidation Reactions: Pyridazinone derivatives are the major products.

Reduction Reactions: Dihydropyridazine derivatives are formed.

科学的研究の応用

3-Chloro-6-(pyridin-2-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

作用機序

The mechanism of action of 3-Chloro-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

3-Chloro-6-phenylpyridazine

- Structure : Chlorine at position 3 and phenyl at position 5.

- Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridazine with phenylpiperazine derivatives .

- Applications : Acts as a precursor for antifungal and antibacterial agents. Derivatives exhibit moderate activity against Candida albicans and Staphylococcus aureus .

- Key Difference : Replacement of pyridin-2-yl with phenyl reduces nitrogen-based coordination sites, limiting its utility in metal complexation compared to 3-chloro-6-(pyridin-2-yl)pyridazine .

3-Chloro-6-(trifluoromethyl)pyridazine

- Structure : Chlorine at position 3 and trifluoromethyl at position 6.

- Synthesis: Generated via nitration and substitution reactions from 3-amino-6-chloropyridazine .

- Applications : Valued in agrochemical and pharmaceutical research for its electron-withdrawing CF₃ group, which enhances metabolic stability .

- Key Difference : The trifluoromethyl group increases hydrophobicity and alters electronic properties, making it less reactive in nucleophilic substitutions than the pyridin-2-yl variant .

3-Hydrazino-6-(pyridin-2-yl)pyridazine

- Structure : Hydrazine at position 3 and pyridin-2-yl at position 6.

- Synthesis : Derived from this compound via hydrazine substitution .

- Applications : Used in cardiac stimulants due to its vasodilatory properties.

- Key Difference : The hydrazine moiety introduces hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions compared to the chloro derivative .

Key Findings :

- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Enhance antifungal and antibacterial activities but may reduce bioavailability due to increased hydrophobicity .

- Aromatic Nitrogen Moieties (e.g., pyridin-2-yl): Improve coordination with metal ions (e.g., Eu³⁺), enabling applications in luminescent materials .

- Piperazine Derivatives : Exhibit high selectivity for neurological targets (e.g., MAO-B, serotonin receptors) due to enhanced membrane permeability .

生物活性

3-Chloro-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- A pyridazine ring with a chlorine atom at the third position.

- A pyridine moiety attached at the sixth position.

These structural elements contribute to its unique chemical properties and biological interactions, making it a candidate for drug development.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly kinases and cyclooxygenases (COX), which are crucial in inflammatory responses and cellular signaling pathways.

- Receptor Modulation : The compound can modulate the activity of G-protein coupled receptors (GPCRs), affecting various physiological processes.

Antimicrobial Properties

Research indicates that this compound demonstrates moderate antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.

Anticancer Effects

Studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promising results in inhibiting specific kinases involved in tumor growth and metastasis.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties by inhibiting COX enzymes. In vitro studies reported its efficacy comparable to established anti-inflammatory drugs like celecoxib.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Inhibition of Cyclooxygenase Enzymes :

- A study demonstrated that the compound effectively inhibited COX enzymes, leading to reduced prostaglandin production and inflammation .

-

Antifungal Activity :

- Another investigation assessed its antifungal potential, revealing moderate activity against specific fungal strains, indicating possible agricultural applications .

-

Cellular Signaling Modulation :

- Research showed that this compound could modulate gene expression and influence metabolic pathways through interactions with target enzymes .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-6-(pyridin-4-yl)pyridazine | Similar chlorinated pyridazine structure | Exhibits different reactivity patterns due to pyridine substitution at position 4. |

| 6-Chloropyridazinone | Contains a carbonyl group instead of pyridine | Often used in studies related to corrosion inhibition. |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Contains a pyrazole moiety instead of pyridine | Demonstrates unique coordination chemistry with metals. |

Q & A

Q. Basic: What are common synthetic routes for 3-Chloro-6-(pyridin-2-yl)pyridazine?

A typical method involves cyclization reactions using 3-chloropyridazine and pyridine-2-carbaldehyde in dimethylformamide (DMF) with potassium carbonate as a base. Elevated temperatures (~80–100°C) promote cyclization, yielding the target compound . Alternative routes may employ coupling reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Suzuki–Miyaura conditions for functionalization at the 6-position .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF enhance solvation of intermediates, while dichloromethane is preferred for low-temperature reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in boronate-based syntheses .

- Temperature control : Cyclization reactions require precise heating (e.g., 80°C for 12–24 hours) to avoid side products like dehalogenated byproducts .

Post-synthesis purification via silica gel chromatography or recrystallization in ethanol is critical for >95% purity .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm) and confirm chlorine integration .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or pyridyl groups) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of analogous pyridazine derivatives .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or structural analogs. For example:

- Solubility : The compound’s low aqueous solubility may lead to inconsistent in vitro results. Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity .

- Structural analogs : Compare activity with methylsulfonyl or piperazinyl derivatives (e.g., 3-Chloro-6-(methylsulfonyl)pyridazine shows higher kinase inhibition due to electron-withdrawing groups) . Normalize data using positive controls (e.g., staurosporine for kinase assays) .

Q. Basic: What are the known biological targets of this compound?

It exhibits activity against:

- Kinases : Inhibits MAPK and PI3K pathways via competitive ATP-binding site interactions .

- Phosphodiesterases (PDEs) : Modulates cAMP/cGMP levels, with IC₅₀ values in the µM range .

- Antimicrobial targets : Disrupts bacterial topoisomerase IV, as seen in triazolopyridazine analogs .

Q. Advanced: How does halogen substitution (Cl vs. Br) impact reactivity and bioactivity?

- Reactivity : Chlorine’s electronegativity enhances electrophilic aromatic substitution, while bromine increases steric hindrance in cross-coupling reactions .

- Bioactivity : Bromine substitution (e.g., 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine) improves DNA intercalation but reduces solubility . Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .

Q. Basic: What are the stability considerations for long-term storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyridazine ring .

Q. Advanced: How to design derivatives for enhanced pharmacokinetic properties?

- Lipophilicity : Introduce methylsulfonyl or trifluoromethyl groups to improve membrane permeability (logP <3) .

- Metabolic stability : Replace chlorine with metabolically stable groups (e.g., boronate esters) to reduce CYP450-mediated clearance .

Q. Basic: What safety precautions are required during handling?

- PPE : Nitrile gloves, lab coat, and chemical goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods when weighing powders to prevent inhalation .

Q. Advanced: How to address low yields in scale-up syntheses?

- Process optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., cyclizations) .

- Byproduct mitigation : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .

特性

IUPAC Name |

3-chloro-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFHCPNKSNMCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。